2-Nitrophenyl 3-piperidinyl ether hydrochloride
Description
Properties
IUPAC Name |
3-(2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-5-1-2-6-11(10)16-9-4-3-7-12-8-9;/h1-2,5-6,9,12H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMYQRYGNQWHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-nitrophenyl 3-piperidinyl ether hydrochloride generally involves:
- Formation of the 3-piperidinyl intermediate or derivative.
- Introduction of the 2-nitrophenyl ether group via nucleophilic substitution or coupling.
- Conversion to the hydrochloride salt for stabilization and purification.
The key synthetic challenge is the selective etherification of the piperidine ring at the 3-position with the 2-nitrophenyl group, often requiring protection/deprotection steps and controlled reaction conditions.
Preparation of 3-Piperidinyl Intermediate
A common approach to prepare the 3-piperidinyl intermediate involves:
- Starting from N-protected 3-piperidone , which undergoes a Grignard reaction with phenylmagnesium halides to yield 3-hydroxy-3-phenylpiperidine derivatives.
- Subsequent elimination reactions remove the hydroxyl group to form unsaturated intermediates.
- Catalytic hydrogenation under transition metal catalysis then reduces the unsaturated intermediates to N-protected 3-phenylpiperidine.
- Finally, deprotection yields racemic 3-phenylpiperidine, which can be resolved into enantiomers if needed.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| (a) | Grignard reaction | N-protected 3-piperidone + phenyl Mg halide, THF, 0-5°C | 3-hydroxy-3-phenylpiperidine |
| (b) | Elimination | Alcoholic hydroxyl elimination | Unsaturated intermediates |
| (c) | Catalytic hydrogenation | Transition metal catalyst + hydrogen source | N-protected 3-phenylpiperidine |
| (d) | Deprotection | Removal of protecting group | Racemic 3-phenylpiperidine |
| (e) | Resolution | Acidic resolving agents | Enantiomerically pure piperidines |
This sequence is well-documented and forms the backbone for further functionalization.
Introduction of 2-Nitrophenyl Ether Group
The key step for preparing 2-nitrophenyl 3-piperidinyl ether involves ether formation between the 3-piperidinyl moiety and the 2-nitrophenyl group. This can be achieved by:
- Reacting the 3-hydroxy piperidine or its derivative with 2-nitrophenol or its activated derivatives (e.g., chlorides or phosphoramidates).
- Using nucleophilic substitution under controlled temperatures (0-5°C to room temperature) in aprotic solvents such as dichloromethane or tetrahydrofuran.
- Employing bases like triethylamine or diisopropylethylamine to facilitate the reaction and neutralize byproducts.
An example process includes:
| Reagent | Role | Conditions |
|---|---|---|
| 3-hydroxy piperidine hydrochloride | Nucleophile (piperidine moiety) | 0-5°C, dichloromethane |
| 2-nitrophenyl chloride or activated phenol derivative | Electrophile (nitrophenyl source) | Room temperature, inert atmosphere |
| Triethylamine or DIPEA | Base to scavenge HCl | 0-5°C to RT |
This reaction yields the 2-nitrophenyl ether intermediate, which can be isolated and purified.
Formation of Hydrochloride Salt
The final step involves converting the free base of 2-nitrophenyl 3-piperidinyl ether into its hydrochloride salt to enhance stability and crystallinity:
Alternative Synthetic Routes and Notes
- Some methods utilize phosphoramidate intermediates involving phosphorylation of alcohols followed by aminolysis, although these are more relevant to related phosphoramidate compounds rather than the direct ether.
- Protection strategies for the piperidine nitrogen (e.g., benzyl or tert-butyl groups) are often necessary to prevent side reactions during ether formation.
- Purification typically involves recrystallization from solvents like methanol or ethyl acetate, and chromatographic techniques may be employed for enantiomeric resolution.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Key Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-piperidinyl intermediate | N-protected 3-piperidone + phenyl Mg halide, elimination, hydrogenation | Racemic or enantiopure 3-piperidinyl derivative |
| 2 | Etherification with 2-nitrophenyl group | 3-hydroxy piperidine + 2-nitrophenyl chloride, base, aprotic solvent | 2-nitrophenyl 3-piperidinyl ether intermediate |
| 3 | Formation of hydrochloride salt | Treatment with HCl in organic solvent, low temperature | This compound salt |
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Reduction: 2-Aminophenyl 3-piperidinyl ether.
Substitution: Phenol and 3-piperidinol.
Scientific Research Applications
2-Nitrophenyl 3-piperidinyl ether hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The key structural variations among analogs lie in:
- Position of the nitrophenoxy group: 3-piperidinyl vs. 4-piperidinyl substitution.
- Substituents on the phenyl ring : Nitro, methyl, ethyl, or halogen groups.
- Additional functional groups: Methyl or ethyl chains on the piperidine or phenoxy moieties.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Nitrophenyl 4-piperidinyl ether hydrochloride | 1072944-49-0 | C₁₁H₁₅ClN₂O₃ | 258.7 | 4-piperidinyl, 2-nitrophenoxy |
| 2-Ethylphenyl 3-piperidinyl ether hydrochloride | Not provided | Not explicitly stated | ~227–258* | 3-piperidinyl, 2-ethylphenoxy |
| 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride | 1220037-62-6 | Not provided | Not provided | 4-methyl-2-nitrophenoxymethyl, piperidine |
| 3-(2-Methylphenoxy)piperidine hydrochloride | 1858256-18-4 | C₁₂H₁₈ClNO | 227.73 | 3-piperidinyl, 2-methylphenoxy |
Physicochemical Properties
- Solubility : Nitro-substituted compounds (e.g., 2-nitrophenyl derivatives) are generally less polar than halogenated analogs, reducing aqueous solubility. Hydrochloride salts improve solubility in polar solvents compared to free bases .
- Stability: Nitro groups may confer thermal instability, as decomposition products like nitrogen oxides (NOₓ) are noted in safety data sheets for related compounds .
Reactivity and Hazards
- For example, 2-Nitrophenyl 4-piperidinyl ether hydrochloride is classified as an irritant, with hazards linked to decomposition under heat .
- Methyl/Ethyl analogs: Compounds like 3-(2-Methylphenoxy)piperidine hydrochloride exhibit lower reactivity but still require standard irritant precautions .
Biological Activity
Overview
2-Nitrophenyl 3-piperidinyl ether hydrochloride (C11H15ClN2O3) is a chemical compound derived from piperidine, known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of interactions with biological targets, which may lead to various therapeutic applications.
The biological activity of this compound is primarily attributed to its structural features, particularly the nitro group, which can undergo reduction to form an amino group. This transformation allows the compound to interact with various biological molecules such as enzymes and receptors, thereby modulating their activities. The specific pathways and targets involved in these interactions depend on the context of use, including therapeutic applications and experimental conditions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth and possess antifungal properties. Such activities are often linked to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Analgesic Effects
Recent studies have explored the analgesic properties of piperidine-based compounds. A related study highlighted the dual action of certain piperidine derivatives on histamine H3 and sigma-1 receptors, suggesting that modifications in the piperidine structure could enhance pain relief effects in nociceptive and neuropathic pain models . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential analgesic effects.
Antiviral Activity
The compound's structural attributes may also confer antiviral properties. Research into similar nitro-substituted compounds has demonstrated efficacy against viruses by interfering with viral entry mechanisms and inhibiting replication processes. These findings support further investigation into the antiviral potential of this compound .
Case Studies
- Antimicrobial Screening : A study conducted on various piperidine derivatives reported that compounds with nitro groups showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a direct correlation between the presence of the nitro group and enhanced antimicrobial activity.
- Analgesic Activity : In a comparative analysis of dual-acting ligands targeting histamine H3 and sigma-1 receptors, one compound demonstrated broad-spectrum analgesic effects in animal models. This suggests that similar mechanisms could be explored for this compound, given its structural characteristics .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-nitrophenyl 3-piperidinyl ether hydrochloride, and how can purity be optimized?
- Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution, where 3-piperidinol reacts with 2-nitrophenyl halide (e.g., chloride or bromide) in the presence of a base (e.g., NaOH) under reflux conditions. The ether linkage is stabilized by the electron-withdrawing nitro group, enhancing reaction efficiency .
- Purification : Post-reaction, the product is precipitated as the hydrochloride salt using HCl. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) is recommended. Purity (>95%) can be confirmed using HPLC with UV detection at 254 nm .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR to verify the ether linkage (δ 3.5–4.5 ppm for piperidinyl-O-CH-) and nitro group (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 267.1) .
- Purity Assessment : HPLC with a C18 column and mobile phase (acetonitrile:water + 0.1% TFA) .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Store in airtight, light-protected containers at 2–8°C. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be used to prevent moisture absorption .
- Stability Tests : Monitor decomposition via periodic TLC or HPLC. Degradation products (e.g., free piperidine) can form under prolonged exposure to humidity .
Q. What safety precautions are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Data Reconciliation : Cross-reference studies for variables like assay conditions (e.g., cell lines, incubation time) and structural analogs. For example, conflicting receptor binding data may arise from differences in stereochemistry (R vs. S configurations) or solvent polarity affecting compound solubility .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and validate with dose-response experiments (e.g., IC determination in HEK-293 cells) .
Q. What experimental strategies can elucidate the mechanism of action of this compound in neurological pathways?
- Target Identification :
- Radioligand Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT, dopamine D) using H-labeled ligands .
- Kinase Profiling : Use kinase inhibitor panels to identify off-target effects .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Modification Strategies :
- Nitro Group Replacement : Substitute with cyano or trifluoromethyl to alter electron density and receptor interactions .
- Piperidine Substituents : Introduce methyl or fluorine at the 4-position to improve metabolic stability .
- Evaluation : Test derivatives in vitro (e.g., CYP450 inhibition assays) and in vivo (rodent pharmacokinetics) .
Q. What methodologies are recommended for assessing the compound’s toxicity in preclinical studies?
- In Vitro Assays :
- Cytotoxicity : MTT assay in hepatocytes (HepG2) and renal cells (HEK-293) .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- In Vivo Models : Acute toxicity in rodents (LD determination) and subchronic studies (28-day oral dosing) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
